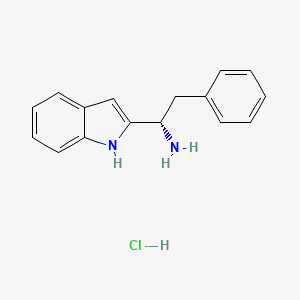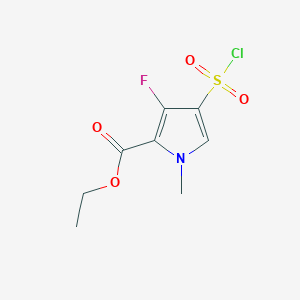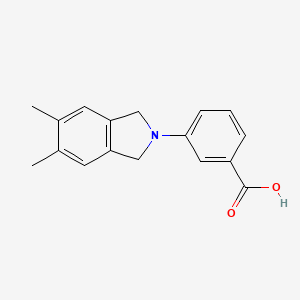
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is a chiral compound that belongs to the class of phenethylamines This compound is characterized by the presence of an indole ring and a phenyl group, making it structurally significant in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and phenylacetaldehyde.
Condensation Reaction: The indole is subjected to a condensation reaction with phenylacetaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired (S)-1-(1H-Indol-2-yl)-2-phenylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or phenyl ring.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted indole or phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-Phenylethylamine: A simpler analog lacking the indole ring.
Tryptamine: An indole derivative with a similar structure but different functional groups.
Uniqueness
(S)-1-(1H-Indol-2-yl)-2-phenylethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both an indole ring and a phenyl group. This combination of structural features contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17ClN2 |
|---|---|
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
(1S)-1-(1H-indol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15(13)18-16;/h1-9,11,14,18H,10,17H2;1H/t14-;/m0./s1 |
Clave InChI |
VATJJAPNVHOTGV-UQKRIMTDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C2=CC3=CC=CC=C3N2)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC3=CC=CC=C3N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B11848895.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)

![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)








